Dihydroobionin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

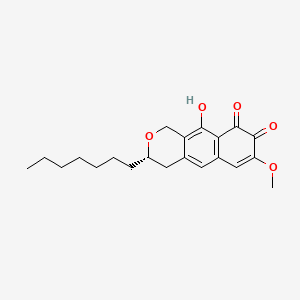

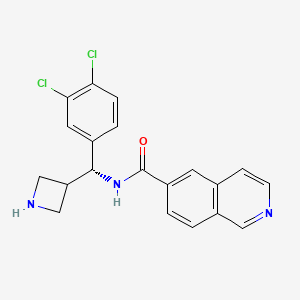

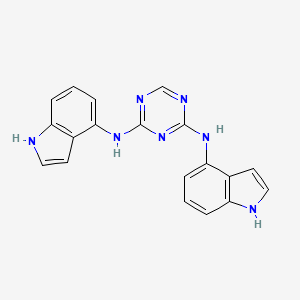

Dihydroobionin B is a naturally occurring compound isolated from the microorganism Pseudocoleophoma sp. KT4119. It is known for its potent inhibitory activity against HIV-1 integrase, an enzyme crucial for the replication of the HIV virus. The compound has a molecular weight of 358.43 and a chemical formula of C21H26O5 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroobionin B involves several steps, including the isolation of the compound from its natural source, Pseudocoleophoma sp. KT4119. The planar structure of this compound is characterized by mass and NMR spectral analysis, and its absolute structure is determined by electronic circular dichroism spectral analysis .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than large-scale synthetic production .

Análisis De Reacciones Químicas

Common Reagents and Conditions: Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions .

Major Products Formed: The major products formed from the reactions of Dihydroobionin B are not extensively studied. More research is required to identify the primary products resulting from its chemical reactions .

Aplicaciones Científicas De Investigación

Dihydroobionin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its most notable application is as an HIV-1 integrase inhibitor, where it has shown significant potential in inhibiting the replication of the HIV virus without exhibiting significant cytotoxicity . This makes it a valuable compound for the development of new antiretroviral therapies.

Mecanismo De Acción

Dihydroobionin B exerts its effects by inhibiting HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration process. This inhibition disrupts the replication cycle of the HIV virus, thereby reducing its ability to proliferate .

Comparación Con Compuestos Similares

Similar Compounds:

- Obionin B

- Coleophomapyrones A and B

- Coleophomaldehyde A

Uniqueness: Dihydroobionin B is unique due to its potent inhibitory activity against HIV-1 integrase and its low cytotoxicity. Compared to similar compounds like Obionin B and Coleophomapyrones, this compound exhibits a higher specificity and efficacy in targeting HIV-1 integrase .

Propiedades

Fórmula molecular |

C21H26O5 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(3S)-3-heptyl-10-hydroxy-7-methoxy-3,4-dihydro-1H-benzo[g]isochromene-8,9-dione |

InChI |

InChI=1S/C21H26O5/c1-3-4-5-6-7-8-15-10-13-9-14-11-17(25-2)20(23)21(24)18(14)19(22)16(13)12-26-15/h9,11,15,22H,3-8,10,12H2,1-2H3/t15-/m0/s1 |

Clave InChI |

HNPRLKMQWXHCDF-HNNXBMFYSA-N |

SMILES isomérico |

CCCCCCC[C@H]1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |

SMILES canónico |

CCCCCCCC1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)

![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)